Antibiotic Sch 378167

Description

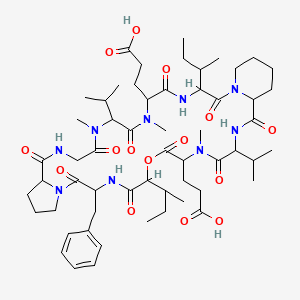

Structure

2D Structure

Properties

Molecular Formula |

C57H87N9O15 |

|---|---|

Molecular Weight |

1138.4 g/mol |

IUPAC Name |

3-[21-benzyl-3,24-di(butan-2-yl)-27-(2-carboxyethyl)-7,10,28-trimethyl-2,5,8,11,14,20,23,26,29,32-decaoxo-9,30-di(propan-2-yl)-25-oxa-1,4,7,10,13,19,22,28,31-nonazatricyclo[31.4.0.015,19]heptatriacontan-6-yl]propanoic acid |

InChI |

InChI=1S/C57H87N9O15/c1-12-34(7)46-55(78)66-28-18-17-22-40(66)51(74)60-45(32(3)4)54(77)63(10)41(25-27-44(70)71)57(80)81-48(35(8)13-2)52(75)59-37(30-36-20-15-14-16-21-36)53(76)65-29-19-23-39(65)49(72)58-31-42(67)64(11)47(33(5)6)56(79)62(9)38(50(73)61-46)24-26-43(68)69/h14-16,20-21,32-35,37-41,45-48H,12-13,17-19,22-31H2,1-11H3,(H,58,72)(H,59,75)(H,60,74)(H,61,73)(H,68,69)(H,70,71) |

InChI Key |

IVOBIIPKUUYUPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)N1)CCC(=O)O)C)C(C)C)C)CC4=CC=CC=C4)C(C)CC)CCC(=O)O)C)C(C)C |

Origin of Product |

United States |

Origin and Isolation Research of Sch 378167

Fungal Source Identification and Characterization

Sch 378167 was isolated from the fermentation broth of a taxonomically unidentified fungus. nih.gov While the precise species remains unclassified, its categorization as a fungus points to the vast and still largely unexplored reservoir of bioactive compounds within this kingdom. The inability to definitively classify the fungus underscores the challenges in microbial taxonomy, even as it highlights the potential for discovering novel natural products from previously uncharacterized organisms. Further research into the fungal source could reveal unique biochemical pathways and shed more light on the biosynthesis of this and related compounds.

Fermentation Broth Studies for Compound Production

The production of Sch 378167 was achieved through submerged fermentation of the unidentified fungal strain. The fermentation broth, a complex mixture of nutrients and microbial metabolites, provided the environment for the synthesis of the target compound. Initial separation from this intricate matrix was accomplished by extracting the whole fermentation broth with ethyl acetate. nih.gov This organic solvent is effective in partitioning and concentrating nonpolar to moderately polar compounds like Sch 378167 from the aqueous broth.

| Fermentation Parameter | Description |

| Organism | Taxonomically unidentified fungus |

| Fermentation Type | Submerged Fermentation |

| Initial Extraction Solvent | Ethyl acetate |

Advanced Isolation and Purification Methodologies

Following the initial extraction, a series of sophisticated techniques were employed to isolate and purify Sch 378167 from the crude ethyl acetate extract. This multi-step process was essential to separate the target compound from a family of closely related depsipeptides, including SCH 378161, SCH 217048, and SCH 378199. nih.gov

Assay-Guided Fractionation Techniques

The purification process was directed by an NK2 assay-guided fractionation strategy. nih.gov This powerful technique involves testing the biological activity of different fractions at each stage of separation. By focusing on the fractions that exhibited the highest activity against the NK2 tachykinin receptor, researchers could efficiently track and isolate the compound of interest, Sch 378167. This bioassay-driven approach ensures that the purification efforts are concentrated on the most promising and biologically relevant molecules within the complex extract.

Chromatographic Separation Techniques

A combination of chromatographic methods was instrumental in the purification of Sch 378167. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Gel Filtration Chromatography: This technique was used to separate the components of the ethyl acetate extract based on their molecular size.

Reverse Phase Chromatography: This method separates molecules based on their hydrophobicity. It was a key step in resolving the individual depsipeptide compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provided the high resolution necessary for the final purification of Sch 378167, ensuring a high degree of purity for subsequent characterization. nih.gov

| Chromatographic Technique | Principle of Separation | Role in Purification |

| Gel Filtration | Molecular Size | Initial fractionation of the crude extract |

| Reverse Phase Chromatography | Hydrophobicity | Separation of individual depsipeptides |

| HPLC | High-resolution separation | Final purification of Sch 378167 |

Spectroscopic and Degradation Studies for Initial Compound Characterization

Once purified, Sch 378167 was subjected to spectroscopic and degradation studies to elucidate its chemical structure. These analyses confirmed that Sch 378167 belongs to a family of depsipeptides. nih.gov Depsipeptides are a class of peptides where one or more of the amide bonds are replaced by ester bonds.

No Evidence of Antimicrobial Action for Sch 378167 Found in Scientific Literature

Initial investigations into the chemical compound Sch 378167 have revealed no scientific evidence to support the premise of it possessing antimicrobial properties. Extensive searches of available scientific literature have consistently identified Sch 378167 as a selective and competitive antagonist for the human tachykinin neurokinin-2 (NK2) receptor. Its mechanism of action and biological activity described in published research are related to its function as a receptor blocker in mammalian systems, not as an agent that inhibits the growth of microorganisms.

The detailed outline provided for an article on the "Molecular Basis of Antimicrobial Action for Sch 378167" presumes a mechanism of action involving the inhibition of microbial cellular processes such as protein biosynthesis. However, the available data does not indicate any such activity. Research has focused on its potential therapeutic applications related to the NK2 receptor, and there is no mention of studies investigating or confirming any antibacterial or antifungal effects.

Therefore, it is not possible to generate an article based on the provided outline, as the foundational assumption of Sch 378167's antimicrobial action is not supported by the current body of scientific knowledge. All subsections of the requested article, including those on ribosomal interaction, protein biosynthesis inhibition, and enzymatic inhibition as an antimicrobial mechanism, are predicated on a property that the compound has not been shown to possess.

Antimicrobial Spectrum and Efficacy Research in Vitro and Preclinical Models

Determination of Antimicrobial Spectrum Against Bacterial Pathogens

The antimicrobial spectrum defines the range of microorganisms that an antibiotic is effective against. wikipedia.org This is a critical initial step in the evaluation of a new compound.

Activity Against Gram-Positive Strains

A comprehensive assessment would involve testing the antibiotic against a panel of clinically relevant Gram-positive bacteria. This typically includes various species of Staphylococcus, Streptococcus, and Enterococcus, which are common causes of infections. mdpi.comrug.nl Specific strains, such as methicillin-resistant Staphylococcus aureus (MRSA), are of particular interest due to their resistance to existing therapies. frontiersin.org Research would aim to establish the concentrations at which the antibiotic can inhibit or kill these bacteria.

Activity Against Gram-Negative Strains, including Acinetobacter baumannii

The evaluation of an antibiotic's efficacy extends to Gram-negative bacteria, which possess a more complex cell wall structure that can be challenging for antibiotics to penetrate. frontiersin.org A standard panel for testing would include organisms like Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and notably, Acinetobacter baumannii. frontiersin.orgnih.gov A. baumannii is a significant nosocomial pathogen known for its high rates of antibiotic resistance, making any activity against it noteworthy. mdpi.commedscape.com

Assessment against Multidrug-Resistant Clinical Isolates

A crucial aspect of modern antibiotic research is determining a compound's effectiveness against multidrug-resistant (MDR) strains. nih.govnih.gov These are bacteria that have developed resistance to multiple classes of antibiotics, posing a significant threat to public health. longdom.org Testing against a diverse collection of recent clinical isolates of MDR bacteria provides a more realistic indication of a new antibiotic's potential clinical utility. frontiersin.org

In Vitro Potency Assessment Methodologies

To quantify the antimicrobial activity of a compound, standardized in vitro tests are employed. These methods provide quantitative data on the potency of the antibiotic.

Research on Mechanisms of Bacterial Resistance to Sch 378167

Investigation of Target Modification and Bypass Strategies

Not applicable. This mechanism involves alterations in the bacterial components that an antibiotic would typically bind to. As Sch 378167 is not an antibiotic, it does not have a bacterial target.

Efflux Pump System Involvement Research

Not applicable. Efflux pumps are bacterial mechanisms to expel harmful substances, including antibiotics. There is no research to suggest that bacteria utilize efflux pumps in response to Sch 378167.

Enzymatic Inactivation Mechanisms (if observed)

Not applicable. This form of resistance involves bacterial enzymes degrading or modifying an antibiotic to neutralize it. No such interactions have been documented for Sch 378167.

Genetic Basis of Resistance Development and Transmission

Not applicable. The study of the genetic basis of resistance is contingent on the existence of resistance itself. As there is no known bacterial resistance to Sch 378167, there are no genetic determinants to investigate.

Synergistic and Combination Therapy Research Involving Sch 378167

Identification of Synergistic Combinations with Existing Antibiotics

No publicly available studies were identified that investigated synergistic combinations of Sch 378167 with other existing antibiotics. Therefore, no data on specific antibiotic pairings or the spectrum of activity of such combinations can be provided.

Mechanisms of Synergy and Potentiation of Antimicrobial Activity

As no synergistic combinations involving Sch 378167 have been reported in the available literature, there is no information on the potential mechanisms of synergy or how this compound might potentiate the antimicrobial activity of other agents.

Antagonistic Interaction Studies

No research detailing antagonistic interactions between Sch 378167 and other antimicrobial agents was found in the public domain.

Impact of Combination Therapies on Resistance Emergence

There is no available information from preclinical or clinical studies on how combination therapies involving Sch 378167 might impact the emergence of antibiotic resistance.

Biosynthetic Pathways and Chemical Analog Development Research

Elucidation of Biosynthetic Gene Clusters and Pathways

The biosynthesis of everninomicin is a complex process orchestrated by a dedicated gene cluster. In the producer organism, Micromonospora carbonacea, the evd gene cluster is responsible for the assembly of the everninomicin backbone and its subsequent modifications. nih.govacs.org Genetic analysis of this cluster has been instrumental in delineating the biosynthetic pathway. nih.gov

Researchers have identified and characterized several key genes within the evd cluster that are crucial for the production of everninomicin. For instance, studies have focused on genes responsible for the synthesis of the dichloroisoeverninic acid (DCIE) moiety, which is a conserved aromatic ring found in orthosomycins. nih.gov This research has not only clarified the native biosynthetic pathway but has also led to the identification of previously unknown biosynthetic intermediates. nih.gov

The elucidation of the biosynthetic pathway also involves understanding the origin of the various sugar moieties that constitute the octasaccharide structure. For example, research has focused on the biosynthesis of the two terminal pentose (B10789219) sugars in everninomicin D, identifying the enzyme EvdS6, a novel glucuronic acid decarboxylase, as a key player in producing the precursors for these sugars. vanderbilt.edu

Enzymology of Sch 378167 Biosynthesis

The biosynthesis of everninomicin is facilitated by a suite of specialized enzymes that catalyze a variety of chemical transformations. The study of these enzymes provides deep insights into the construction of this complex natural product.

One area of focus has been the oxidative enzymes involved in the formation of key structural features. The evd gene cluster encodes for both monofunctional and bifunctional nonheme iron, α-ketoglutarate-dependent oxygenases. nih.govacs.org One such bifunctional enzyme, EvdMO1, possesses both a methyltransferase and an oxygenase domain. nih.govacs.org Structural studies of EvdMO1 have revealed that its two domains likely function independently to carry out their respective catalytic activities. nih.gov

Another critical enzyme in the pathway is ORF36 (also known as EvdC), a nitrososynthase responsible for the formation of the L-evernitrose sugar moiety. nih.govacs.org This flavin-dependent monooxygenase catalyzes a two-step oxidation of an amino sugar precursor. nih.govacs.org The unusual nitrosugar is considered important for the antibiotic's activity. nih.gov

The biosynthesis of the DCIE ring involves the coordinated action of an orsellinate synthase (EvdD3), a flavin-dependent halogenase (EvdD2), and a key acyltransferase (EvdD1). nih.gov EvdD1 is responsible for transferring the orsellinate from an acyl carrier protein to the heptasaccharide intermediate. nih.gov

The pathway also relies on a number of methyltransferases. Genetic and in vitro studies have helped to assign the functions of ten methyltransferases required for everninomicin biosynthesis, which modify various rings of the octasaccharide scaffold. researchgate.net The characterization of EvdS6, a bifunctional glucuronic acid decarboxylase, has shed light on the formation of the pentose sugar precursors. vanderbilt.edu

| Enzyme | Function | Reference |

| EvdMO1 | Bifunctional enzyme with independent methyltransferase and oxygenase domains. | nih.govacs.org |

| ORF36 (EvdC) | Nitrososynthase that catalyzes the formation of the L-evernitrose nitrosugar. | nih.govacs.org |

| EvdD1 | Acyltransferase that transfers the orsellinate moiety to the heptasaccharide intermediate. | nih.gov |

| EvdD2 | Flavin-dependent halogenase involved in the biosynthesis of dichloroisoeverninic acid (DCIE). | nih.gov |

| EvdD3 | Orsellinate synthase involved in DCIE biosynthesis. | nih.gov |

| EvdS6 | Bifunctional glucuronic acid decarboxylase that produces pentose sugar precursors. | vanderbilt.edu |

Advanced Methodologies Applied in Sch 378167 Research

Omics Technologies in Mechanistic Studies (e.g., Transcriptomics, Proteomics)

"Omics" technologies provide a holistic view of the molecular landscape within a biological system, offering profound insights into how a compound like Sch 378167 might exert its effects. nih.gov

Transcriptomics: This branch of omics focuses on the complete set of RNA transcripts in a cell. By analyzing changes in gene expression in bacteria exposed to Sch 378167, researchers could identify the specific cellular pathways that are disrupted. For instance, an upregulation of genes involved in cell wall repair could suggest that Sch 378167 targets this structure. Understanding the transcriptome is crucial for deciphering the functional elements of the genome and the molecular underpinnings of a drug's mechanism. nih.gov The integration of transcriptomic data can reveal the intricate regulatory networks that respond to antibiotic stress. mdpi.comarxiv.org

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov Following treatment with Sch 378167, proteomic analysis of a target bacterium could reveal alterations in the abundance of specific proteins. For example, a decrease in the levels of enzymes essential for DNA replication would point towards this process as a potential target. Proteomic approaches are powerful for identifying and quantifying proteins, thereby providing a clear picture of cellular processes and potential therapeutic targets. nih.gov

The integration of transcriptomic and proteomic data offers a more comprehensive understanding than either technique alone, revealing the connections between gene expression and protein activity in response to a compound. mdpi.commdpi.com

| Omics Technology | Application in Sch 378167 Research | Potential Insights |

| Transcriptomics | Analysis of bacterial mRNA expression profiles after exposure to Sch 378167. | Identification of genes and pathways affected by the antibiotic, revealing its primary mechanism of action. |

| Proteomics | Quantitative analysis of bacterial protein levels following treatment with Sch 378167. | Pinpointing specific protein targets and cellular machinery disrupted by the compound. |

Advanced Spectroscopic Techniques for Molecular Interaction Analysis

Advanced spectroscopic techniques are indispensable for investigating the direct molecular interactions between an antibiotic and its target. setu.ie These methods offer high sensitivity and can provide detailed structural and dynamic information. setu.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of a drug-target complex in solution, providing atomic-level details of the binding interface.

Mass Spectrometry (MS): MS is a powerful tool for identifying and quantifying molecules. In the context of Sch 378167, it could be used to confirm the formation of a covalent bond with its target or to study non-covalent interactions.

Fluorescence Spectroscopy: This technique is highly sensitive and can be used to monitor binding events in real-time. nih.gov Changes in the fluorescence signal upon interaction between Sch 378167 and a potential target can provide quantitative data on binding affinity.

These cutting-edge methods are non-destructive and offer rapid and cost-effective alternatives to conventional analytical techniques. mdpi.com

High-Throughput Screening (HTS) Approaches for Activity and Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. ufl.edu In the context of Sch 378167, HTS could be employed in several ways:

Primary Screening: To identify the initial antibacterial activity of Sch 378167 against a diverse panel of pathogenic bacteria.

Secondary Screening: To further characterize the activity, such as determining the minimum inhibitory concentration (MIC) across various strains.

Interaction Screening: To identify synergistic or antagonistic interactions between Sch 378167 and other known antibiotics.

HTS leverages automation and sophisticated data analysis to accelerate the discovery process. nih.govunitn.ituthscsa.edu The process involves simple, rapid, and efficient testing of a large number of diverse chemical structures against disease targets to identify "hits". nih.gov This industrial-scale approach can significantly expedite the identification of promising new therapeutic agents. nih.gov

| HTS Application | Description | Goal |

| Primary Activity Screening | Testing Sch 378167 against a large library of bacterial strains. | To determine the spectrum of antibacterial activity. |

| Synergy Screening | Combining Sch 378167 with other antibiotics to test for enhanced efficacy. | To identify potential combination therapies. |

| Target-Based Screening | Screening for the inhibition of a specific, isolated bacterial enzyme or protein. | To confirm the molecular target of Sch 378167. |

Computational Modeling and Simulation for Target Binding and Activity Prediction

Computational approaches are increasingly used to predict and analyze drug-target interactions, saving time and resources in the drug development pipeline.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Computational docking could be used to model the interaction of Sch 378167 with potential bacterial targets, helping to prioritize experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a drug-target complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. Such models could be developed for analogues of Sch 378167 to predict their antibacterial potency and guide the synthesis of more effective derivatives.

These computational tools are crucial for predicting drug-target binding affinity and understanding the molecular basis of antibiotic activity. researchgate.nettdcommons.ai

Future Research Directions and Unexplored Avenues for Antibiotic Sch 378167

Addressing Emerging Resistance Challenges

The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Fungal depsipeptides represent a promising area of research due to their structural diversity and varied mechanisms of action. mdpi.comnih.gov Future investigations into Sch 378167 could focus on screening for any intrinsic antibacterial or antifungal activity, particularly against multidrug-resistant pathogens.

Key Research Questions:

Does Sch 378167 exhibit any inhibitory activity against priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) or multidrug-resistant Gram-negative bacteria?

Could the core depsipeptide structure of Sch 378167 serve as a template for synthetic modification to enhance or introduce antimicrobial properties?

Given that some depsipeptides disrupt microbial cell walls or membranes, could Sch 378167 or its analogs possess a mechanism of action that is not susceptible to current common resistance pathways? nih.govfrontiersin.org

A comparative analysis of Sch 378167's structure with known antimicrobial depsipeptides could guide this exploration.

Table 1: Comparison of Depsipeptide Classes and Known Activities

| Depsipeptide Class | Example(s) | Primary Known Activity | Potential for Antimicrobial Action |

|---|---|---|---|

| Tachykinin Antagonists | Sch 378167 | NK2 Receptor Antagonist | Unexplored |

| Antifungals | Aureobasidin A | Antifungal (sphingolipid synthesis inhibition) nih.govfrontiersin.org | High (proven) |

| Antibacterials | Pseudodestruxins | Antibacterial mdpi.com | High (proven) |

Exploration of Novel Therapeutic Applications Beyond Primary Spectrum

Beyond direct antimicrobial action, the primary function of Sch 378167 as a tachykinin NK2 receptor antagonist may have implications in the context of infectious diseases. Tachykinin receptors, including NK1R and NK2R, are involved in neuroinflammation and immune modulation. nih.govguidetopharmacology.orgnih.gov The interaction between the nervous and immune systems plays a critical role in the host response to infection. jneurology.comnntc.org

Potential Unexplored Applications:

Adjunctive Therapy: Could modulation of the NK2 receptor by Sch 378167 alter the host inflammatory response to severe bacterial or fungal infections, potentially mitigating tissue damage associated with sepsis or pneumonia?

Host-Directed Therapy: Research could explore whether blocking the NK2 receptor impacts pathogen virulence or the host's ability to clear an infection. Substance P, the ligand for the related NK1R, has been shown to be a factor in the immunopathogenesis of various infections. nih.govjneurology.com Investigating a similar role for neurokinin A (the preferred ligand for NK2R) could reveal new therapeutic strategies.

Antiviral Research: Given the role of neurokinin receptors in inflammation, a process central to many viral diseases, the potential for Sch 378167 to modulate the host response in viral infections is a completely unexplored but plausible avenue of research.

Integration into Broader Antimicrobial Stewardship Research Frameworks

Should Sch 378167 or its derivatives prove to have antimicrobial potential, their development would need to be guided by the principles of antimicrobial stewardship. This involves ensuring the responsible and effective use of new agents to preserve their efficacy.

Framework Integration Points:

Spectrum of Activity: If antimicrobial activity is discovered, defining its spectrum (narrow vs. broad) would be crucial for determining its appropriate place in therapy.

Resistance Potential: Early studies would need to assess the propensity for resistance development to this new chemical class.

Synergy Studies: Investigating the potential for Sch 378167 to work synergistically with existing antibiotics could offer a path to overcoming resistance and extending the life of current drugs.

Development of Predictive Models for Efficacy and Resistance

Computational and predictive modeling can accelerate the exploration of Sch 378167's potential.

In Silico Screening: The structure of Sch 378167 can be used for virtual screening against known microbial targets to predict potential interactions and mechanisms of action.

Structure-Activity Relationship (SAR) Modeling: If initial antimicrobial "hits" are identified from a Sch 378167 scaffold, computational models can predict which structural modifications are most likely to enhance potency and improve pharmacological properties.

Resistance Pathway Prediction: Genomic and proteomic models of key pathogens could be used to predict potential resistance mechanisms to a depsipeptide-based antibiotic, allowing for proactive strategies to mitigate this risk during the drug development process.

Collaborative Research Initiatives and Funding Priorities

Advancing research into a speculative area such as the antimicrobial potential of Sch 378167 would require a concerted effort.

Interdisciplinary Collaboration: Research would necessitate collaboration between natural product chemists, medicinal chemists, microbiologists, and immunologists.

Public-Private Partnerships: Given the high risk and cost of early-stage antibiotic research, partnerships between academic institutions and pharmaceutical companies, supported by government or philanthropic funding, would be essential.

Funding Focus: Funding bodies focused on novel antimicrobial strategies and tackling AMR could prioritize high-risk, high-reward research into new chemical classes like fungal depsipeptides that fall outside the traditional antibiotic pipeline. This includes screening existing libraries of natural products, like the family of compounds Sch 378167 belongs to, for previously undiscovered antimicrobial activities.

Q & A

Q. What structural characteristics define Antibiotic Sch 378167, and how do they influence its biological activity?

this compound is a Schiff base derivative with structural similarities to other cyclic depsipeptides, featuring amino acid residues and functional groups (e.g., hydroxyl or amino side chains) critical for its bioactivity. Structural analysis typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its configuration. Modifications to the R-group (e.g., NH₂ vs. OH) can alter binding affinity to bacterial targets, impacting potency .

Q. What in vitro methodologies are recommended for assessing Sch 378167’s antimicrobial efficacy?

Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial strains. Researchers should use CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure reproducibility. Parallel testing with control antibiotics (e.g., vancomycin) helps contextualize Sch 378167’s activity .

Q. How should researchers design initial toxicity studies for Sch 378167?

Begin with cell viability assays (e.g., MTT or resazurin-based tests) on mammalian cell lines to screen for cytotoxicity. Dose-response curves should cover a wide range (e.g., 0.1–100 µg/mL) to identify IC₅₀ values. Follow-up studies might include hemolysis assays to evaluate erythrocyte membrane disruption .

Advanced Research Questions

Q. How can conflicting data on Sch 378167’s efficacy against multidrug-resistant (MDR) strains be resolved?

Contradictions may arise from strain-specific resistance mechanisms (e.g., efflux pumps, β-lactamase production) or variations in experimental conditions (e.g., inoculum size, growth media). Researchers should:

Q. What advanced in vivo models are suitable for studying Sch 378167’s pharmacokinetics and tissue penetration?

Murine infection models (e.g., neutropenic thigh or lung infection models) allow for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure drug concentrations in plasma and tissues. Parameter optimization (e.g., dosing frequency, AUC/MIC ratios) should align with FDA guidelines for preclinical antibiotic development .

Q. How can researchers apply the PICO framework to design a clinical trial for Sch 378167?

- Population : Hospitalized patients with MDR bacterial infections.

- Intervention : Intravenous Sch 378167 (dose optimized via PK/PD modeling).

- Comparison : Standard-of-care antibiotics (e.g., linezolid).

- Outcome : Microbiological eradication at 72 hours and 30-day survival rates. Ensure adherence to ICH E6 (R2) guidelines for clinical trial quality and ethical oversight .

Q. What statistical approaches address variability in Sch 378167’s biofilm disruption assays?

Use mixed-effects models to account for batch-to-bbatch variability in biofilm biomass measurements. Normalize data using positive (e.g., tobramycin) and negative (untreated) controls. Non-parametric tests (e.g., Kruskal-Wallis) are recommended for skewed distributions. Report effect sizes with 95% confidence intervals to quantify uncertainty .

Methodological Guidance

Q. How should researchers validate Sch 378167’s mechanism of action?

- Employ transcriptomic profiling (RNA-seq) to identify bacterial gene expression changes post-treatment.

- Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins (e.g., penicillin-binding proteins).

- Compare results with known inhibitors (e.g., daptomycin for membrane disruption) to confirm specificity .

Q. What strategies mitigate biases in retrospective studies on Sch 378167’s clinical outcomes?

- Apply propensity score matching to balance confounding variables (e.g., age, comorbidities).

- Conduct sensitivity analyses to assess robustness against unmeasured confounders.

- Adhere to STROBE (Strengthening the Reporting of Observational Studies) guidelines for transparency .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy for Sch 378167?

Discrepancies may stem from poor bioavailability, protein binding, or host-pathogen interactions. Solutions include:

Q. What meta-analysis techniques synthesize heterogeneous data on Sch 378167’s resistance development?

Use random-effects models to account for inter-study heterogeneity. Assess publication bias via funnel plots and Egger’s test. Subgroup analyses by bacterial species or resistance phenotype can identify risk factors for resistance emergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.